molecular formula C14H20O B7993740 3-(2-iso-Pentoxyphenyl)-1-propene

3-(2-iso-Pentoxyphenyl)-1-propene

Cat. No.: B7993740
M. Wt: 204.31 g/mol
InChI Key: BCEIRDALIBPPSP-UHFFFAOYSA-N
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Description

3-(2-iso-Pentoxyphenyl)-1-propene: is an organic compound characterized by the presence of a phenyl group substituted with an iso-pentoxy group and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Pentoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Wittig reaction to introduce the propene moiety. The general synthetic route can be summarized as follows:

    Alkylation of Phenol: The phenol derivative is reacted with an iso-pentyl halide in the presence of a base such as potassium carbonate to form the iso-pentoxyphenol.

    Wittig Reaction: The iso-pentoxyphenol is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the propene moiety to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-iso-Pentoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2-iso-Pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-iso-Pentoxyphenyl)ethanol
  • 3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide

Comparison

Compared to similar compounds, 3-(2-iso-Pentoxyphenyl)-1-propene is unique due to its propene moiety, which imparts distinct chemical reactivity and potential applications. The presence of the iso-pentoxy group also contributes to its unique properties, differentiating it from other phenyl derivatives.

Properties

IUPAC Name

1-(3-methylbutoxy)-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-7-13-8-5-6-9-14(13)15-11-10-12(2)3/h4-6,8-9,12H,1,7,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEIRDALIBPPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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